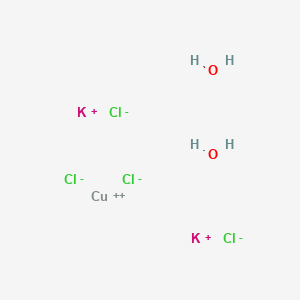

Potassium tetrachlorocupurate(II) dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized by the slow evaporation of a solution containing potassium chloride and copper(II) chloride in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting crystals are collected and dried .

Industrial Production Methods

Industrial production of copper;dipotassium;tetrachloride;dihydrate follows similar principles but on a larger scale. The process involves dissolving potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product .

化学反応の分析

Types of Reactions

Potassium tetrachlorocupurate(II) dihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, changing its oxidation state.

Substitution Reactions: The chloride ions can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like sodium sulfite and oxidizing agents like hydrogen peroxide.

Substitution: Ligands such as ammonia or ethylenediamine can be used to replace chloride ions under controlled conditions.

Major Products Formed

Oxidation-Reduction: The major products depend on the specific redox reaction but can include different copper oxidation states.

Substitution: The products include new coordination complexes with different ligands.

科学的研究の応用

Potassium tetrachlorocupurate(II) dihydrate has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving copper complexes.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial effects.

Industry: Utilized in the manufacturing of pigments and other copper-based products

作用機序

The mechanism of action of copper;dipotassium;tetrachloride;dihydrate involves its interaction with molecular targets such as enzymes and proteins. The copper ion can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including antimicrobial activity .

類似化合物との比較

Similar Compounds

- Cesium tetrachloridocuprate(II)

- Ammonium tetrachloridocuprate(II)

- Rubidium tetrachloridocuprate(II)

- Iron(II) tetrachloridocuprate(II)

Uniqueness

Potassium tetrachlorocupurate(II) dihydrate is unique due to its specific crystalline structure and the presence of both potassium and copper ions. This combination provides distinct chemical and physical properties, making it valuable in various applications .

生物活性

Potassium tetrachlorocuprate(II) dihydrate, with the chemical formula K2CuCl4·2H2O, is a complex inorganic compound notable for its striking greenish-blue crystalline appearance. This compound has garnered attention not only for its structural properties but also for its biological activities , particularly its antimicrobial and potential therapeutic applications.

Synthesis and Natural Occurrence

Potassium tetrachlorocuprate(II) dihydrate can be synthesized through the slow evaporation of a solution containing potassium chloride (KCl) and copper(II) chloride (CuCl2) in a 2:1 molar ratio. It is also found naturally as the mineral mitscherlichite near volcanic vents, such as those in Mount Vesuvius .

Crystal Structure

The crystal structure of K2CuCl4·2H2O is tetragonal, belonging to the space group P42/mnm. Each copper atom is coordinated by four chlorine atoms and two water molecules, contributing to its unique physical properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of potassium tetrachlorocuprate(II) dihydrate against various pathogens. The compound exhibits significant antibacterial and antifungal properties, making it a candidate for use in medical and agricultural applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that K2CuCl4·2H2O showed effective inhibition against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound could serve as an alternative antimicrobial agent .

- Comparison with Standard Antibiotics : In comparative tests, potassium tetrachlorocuprate(II) dihydrate exhibited antimicrobial activity comparable to standard antibiotics like Gentamicin and Clotrimazole .

- Dose-Response Relationship : The biological efficacy was shown to be dose-dependent. For instance, at concentrations of 100 μg/mL, the compound achieved approximately 80% mortality in Culex quinquefasciatus larvae, indicating its potential as a larvicide .

Toxicity Assessment

While potassium tetrachlorocuprate(II) dihydrate shows promising biological activity, toxicity assessments are crucial for evaluating its safety for human use. Studies have reported varying degrees of toxicity depending on concentration and exposure duration, necessitating further research to establish safe usage guidelines .

Biological Activity Summary Table

| Pathogen/Organism | Activity Type | Concentration Tested | Efficacy (%) | Comparison |

|---|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 100 μg/mL | 85% | Comparable to Gentamicin |

| Candida albicans | Antifungal | 100 μg/mL | 80% | Comparable to Clotrimazole |

| Culex quinquefasciatus | Larvicidal | 100 μg/mL | 80% | High efficacy |

Toxicity Findings Table

| Concentration (μg/mL) | Toxicity Level | Remarks |

|---|---|---|

| 10 | Low | Minimal adverse effects |

| 100 | Moderate | Caution advised |

| 500 | High | Significant toxicity |

特性

IUPAC Name |

copper;dipotassium;tetrachloride;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLOTAGCTPEFOF-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH4K2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648455 |

Source

|

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-76-4 |

Source

|

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。